4-[4-[(Dimethylamino)methyl]phenyl]isoquinoline-1,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
KCL 440 can be synthesized through a series of chemical reactions involving the appropriate starting materials and reagentsSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of KCL 440 involves scaling up the laboratory synthesis procedures to larger volumes. This requires careful control of reaction parameters and purification processes to ensure consistent quality and yield. The use of automated reactors and advanced purification techniques, such as chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
KCL 440 undergoes various chemical reactions, including:
Oxidation: KCL 440 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on KCL 440, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions of KCL 440 include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of KCL 440 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized isoquinolinone derivatives, while substitution reactions can produce a variety of analogs with different substituents on the aromatic ring .
Scientific Research Applications
KCL 440 has a wide range of scientific research applications, including:
Mechanism of Action
KCL 440 exerts its effects by inhibiting poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in the repair of DNA damage. By inhibiting PARP-1, KCL 440 prevents the repair of single-strand breaks in DNA, leading to the accumulation of DNA damage and cell death. This mechanism is particularly effective in cancer cells, which rely heavily on PARP-1 for survival . The molecular targets and pathways involved in the action of KCL 440 include the DNA damage response pathway and the regulation of cell death processes .
Comparison with Similar Compounds
Similar Compounds
Olaparib: Another PARP inhibitor used in cancer therapy.
Rucaparib: A PARP inhibitor with similar mechanisms of action and therapeutic applications.
Niraparib: A PARP inhibitor used in the treatment of ovarian cancer.
Uniqueness of KCL 440
KCL 440 is unique due to its high potency and ability to penetrate the central nervous system. This makes it particularly valuable for studying neuroprotective effects and potential therapeutic applications in neurological disorders .
Properties
Molecular Formula |
C18H16N2O2 |
---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
4-[4-[(dimethylamino)methyl]phenyl]isoquinoline-1,5-dione |
InChI |
InChI=1S/C18H16N2O2/c1-20(2)11-12-6-8-13(9-7-12)15-10-19-18(22)14-4-3-5-16(21)17(14)15/h3-10H,11H2,1-2H3 |
InChI Key |
VLSKKLSMYZBDBN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)C2=C3C(=O)C=CC=C3C(=O)N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.